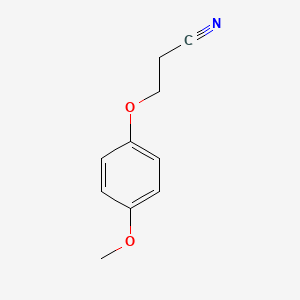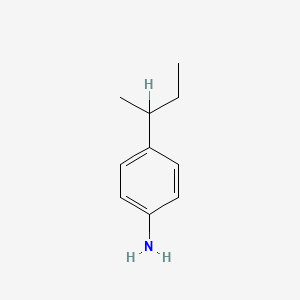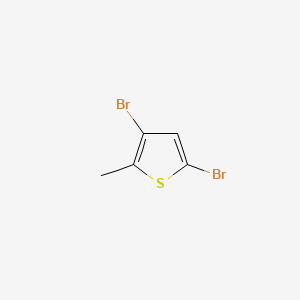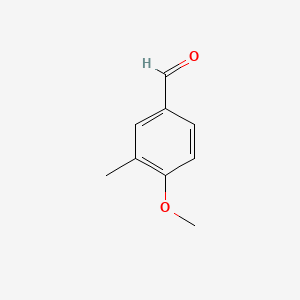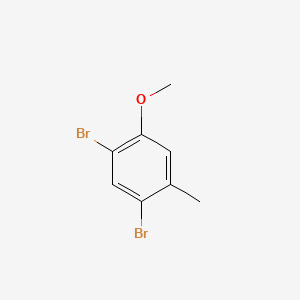
2,4-Dibromo-5-methoxytoluene
Übersicht
Beschreibung
2,4-Dibromo-5-methoxytoluene, also known as 1,5-dibromo-2-methoxy-4-methylbenzene, is a chemical compound with the molecular formula C8H8Br2O and a molecular weight of 279.96 . It is used for research and development purposes .
Molecular Structure Analysis
The IUPAC name of 2,4-Dibromo-5-methoxytoluene is 1,5-dibromo-2-methoxy-4-methylbenzene . The InChI code is 1S/C8H8Br2O/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 .Physical And Chemical Properties Analysis
2,4-Dibromo-5-methoxytoluene has a boiling point of 152/15 Torr and a melting point of 75-76 . It is a colorless to light yellow liquid .Wissenschaftliche Forschungsanwendungen
Electrosynthesis Enhancement
Research highlights the application of 2,4-Dibromo-5-methoxytoluene derivatives in electrosynthesis, specifically in the optimization of electrochemical processes. The anode oxidation of 4-methoxytoluene derivatives has been studied for the intensification of organic electrosynthesis processes. A high-pressure, single-pass high-conversion electrochemical cell demonstrated significant improvements in reactant conversion, selectivity, and efficiency. This process showcased the potential for these compounds in facilitating more efficient and high-yield electrosynthetic applications (Attour et al., 2011).
Corrosion Protection
Another application of 2,4-Dibromo-5-methoxytoluene derivatives involves corrosion protection. Poly-m-methoxytoluene (PMMT) coatings derived from methoxytoluene compounds have been explored for their efficacy in protecting stainless steel against corrosion. These coatings, synthesized through anodic oxidation, offer a sacrificial layer to mitigate corrosion, albeit with limitations in efficiency. This research suggests the potential of methoxytoluene derivatives in developing protective coatings for metal surfaces (Trabelsi et al., 2005).
Conducting Polymer Synthesis
Methoxytoluene derivatives also find application in the synthesis of conducting polymers. The electropolymerization of m-methoxytoluene, for instance, leads to the formation of conducting polymers that exhibit photoluminescence with maximum emission peaks in the near IR region. Such polymers, obtained through repetitive potential sweeping and chronoamperometric analysis, show promise in the development of photoluminescent materials and devices (Bergaoui et al., 2002).
Organic Synthesis and Heterocycles
Methoxytoluene derivatives are crucial intermediates in organic synthesis, particularly in the regiospecific allylic bromination of methoxytoluene compounds. These processes yield high-purity and high-yield compounds that are instrumental in the synthesis of heterocycles. The versatility of these reactions underscores the significance of 2,4-Dibromo-5-methoxytoluene derivatives in expanding the toolkit for organic chemists, enabling the synthesis of complex molecular structures (Martins, 2002).
Safety and Hazards
2,4-Dibromo-5-methoxytoluene is classified as an irritant. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place with the container tightly closed .
Eigenschaften
IUPAC Name |
1,5-dibromo-2-methoxy-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLNHQVKSMDSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202984 | |
| Record name | 2,4-Dibromo-5-methoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-5-methoxytoluene | |
CAS RN |
5456-94-0 | |
| Record name | 2,4-Dibromo-5-methoxytoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005456940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5456-94-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dibromo-5-methoxytoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80202984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5456-94-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2,4-Dibromo-5-methoxytoluene in the synthesis of laurinterol and related compounds?
A1: 2,4-Dibromo-5-methoxytoluene serves as a crucial starting material in the synthesis of (±)-debromolaurinterol acetate []. This synthesis is significant because (±)-debromolaurinterol acetate can be further converted into various biologically active sesquiterpenes, including (±)-laurinterol, (±)-debromolaurinterol, (±)-aplysin, and (±)-debromoaplysin []. This highlights the utility of 2,4-Dibromo-5-methoxytoluene as a precursor in the multi-step synthesis of these naturally occurring compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



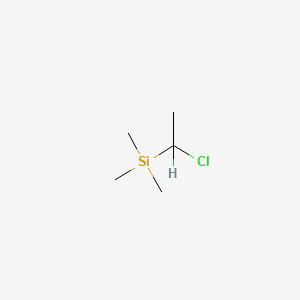
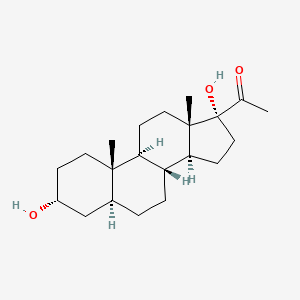

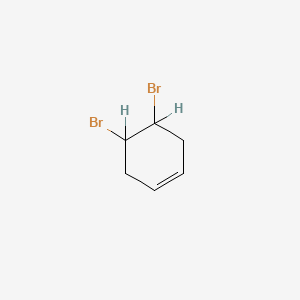
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carboxylic acid, 2,3,6,7-tetrahydro-11-oxo-, 1,1-dimethylethyl ester](/img/structure/B1345588.png)

